molecular formula C8H11F3N4 B2789566 4-[4-(Trifluoromethyl)triazol-1-yl]piperidine CAS No. 2309459-40-1

4-[4-(Trifluoromethyl)triazol-1-yl]piperidine

Cat. No.: B2789566
CAS No.: 2309459-40-1
M. Wt: 220.199
InChI Key: KLUCNVPBSFAYFF-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)triazol-1-yl]piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a triazole ring, which is further connected to a piperidine ring.

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to bind with a variety of enzymes and receptors in biological systems, thus showing versatile biological activities .

Safety and Hazards

While specific safety and hazard information for “4-[4-(Trifluoromethyl)triazol-1-yl]piperidine” is not available, it’s important to note that some triazole compounds can be toxic and may cause chronic effects .

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is ongoing research into the development of new triazole-based drugs. This includes the synthesis of novel triazole derivatives and the investigation of their antimicrobial, antioxidant, and antiviral potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)triazol-1-yl]piperidine typically involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate. This multi-component reaction is metal-free and offers high efficiency and scalability, making it suitable for industrial production .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high yields and purity. The use of readily available starting materials and the absence of metal catalysts make the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)triazol-1-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, trifluoroacetimidoyl chlorides, and benzene-1,3,5-triyl triformate. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[4-(Trifluoromethyl)triazol-1-yl]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Trifluoromethyl)triazol-1-yl]piperidine stands out due to its specific combination of the trifluoromethyl group, triazole ring, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(trifluoromethyl)triazol-1-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4/c9-8(10,11)7-5-15(14-13-7)6-1-3-12-4-2-6/h5-6,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUCNVPBSFAYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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